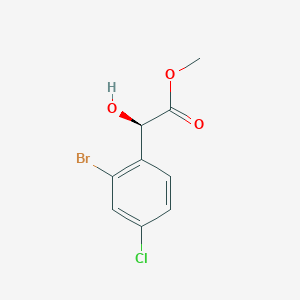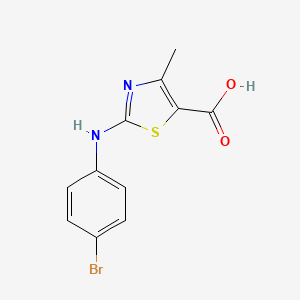
2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromoaniline is a compound where an aniline molecule is substituted with a bromine atom on the para position . It’s used as a building block in the preparation of other compounds . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring.
Synthesis Analysis
The synthesis of 4-Bromoaniline involves a multi-step electrophilic aromatic substitution. The traditional synthetic method involves the steps of acetylation, bromination, and hydrolysis in that order .Molecular Structure Analysis
The molecular formula of 4-Bromoaniline is C6H6BrN . It has an average mass of 172.023 Da and a Monoisotopic mass of 170.968353 Da .Chemical Reactions Analysis
The synthesis of 4-Bromoaniline involves a multi-step electrophilic aromatic substitution. The traditional synthetic method involves the steps of acetylation, bromination, and hydrolysis in that order .Physical And Chemical Properties Analysis
4-Bromoaniline has a density of 1.5 g/cm3 and a melting point of 60 to 64 °C . Its solubility in water is poor .Applications De Recherche Scientifique
Heterocyclic γ-Amino Acids Synthesis
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), including structures similar to 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid, are valuable in mimicking the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to orthogonally protected ATCs has been developed through cross-Claisen condensations, demonstrating the potential of these compounds in protein structure design and research (Mathieu et al., 2015).
Electronic Structure and Spectral Features Study
The study of 4-methylthiadiazole-5-carboxylic acid through density functional theory (DFT) offers insights into the electronic, structural, and spectroscopic properties of thiazole derivatives. This research, involving vibrational analysis and NBO analysis, provides a foundational understanding of the hydrogen bond strength and charge transfer, potentially applicable to similar compounds such as 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid (Singh et al., 2019).
Organic Ionic Liquids (OILs) and Benzoin Condensation
Thiazole derivatives, through modifications like alkylation and anion exchange, have been shown to produce ionic liquids that promote the benzoin condensation of benzaldehyde. This application highlights the versatility of thiazole compounds in synthetic chemistry and catalysis (Davis & Forrester, 1999).
Antihypertensive α-Blocking Agents
Thiazole compounds, such as methyl 2-(thiazol-2-ylcarbamoyl)acetate, have been investigated for their potential as antihypertensive α-blocking agents. This research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases demonstrates the medicinal chemistry applications of thiazole derivatives (Abdel-Wahab et al., 2008).
Biomass-Derived Fluorescent Materials
The preparation of fluorescent materials from biomass-derived furfural and natural amino acid cysteine through cross-coupling reactions showcases an innovative application of thiazole derivatives. This research not only demonstrates the synthesis of photoluminescent compounds but also contributes to sustainable chemistry practices (Tanaka et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUGJXNXMIEUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

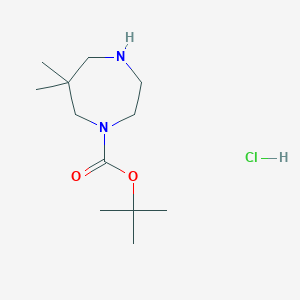
![5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![7-Bromopyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B2766506.png)
![1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2766511.png)
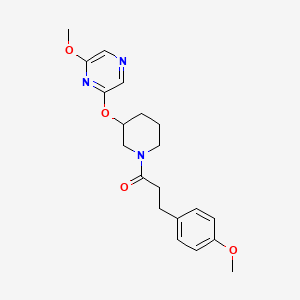
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2766513.png)
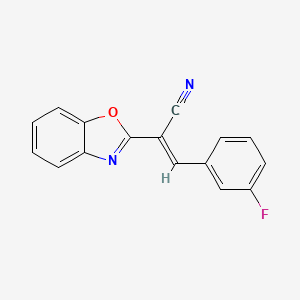
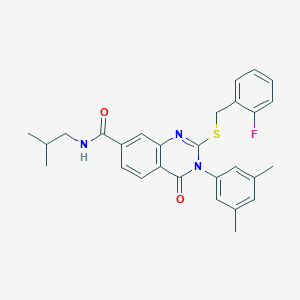
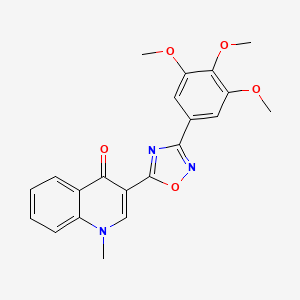
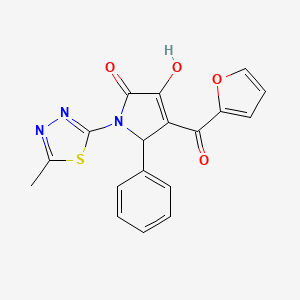
![4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid](/img/structure/B2766521.png)
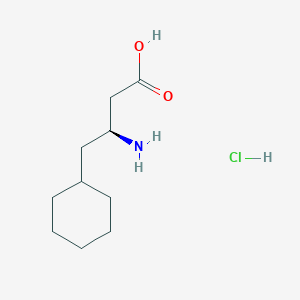
![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)
